4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)-
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Overview
Description
4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- is a complex organic compound with a unique structure It belongs to the quinolinol family, characterized by a quinoline backbone with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- involves multiple steps. The starting materials typically include quinoline derivatives, which undergo a series of reactions such as hydrogenation, alkylation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the quinoline ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce fully hydrogenated quinoline compounds.
Scientific Research Applications
4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-, (2-alpha,4-alpha,4a-beta,8a-alpha)-
- 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2-alpha,4-beta,4a-alpha,8a-beta)-
Uniqueness
Compared to similar compounds, 4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- stands out due to its unique substituents and the specific configuration of its quinoline backbone
Properties
CAS No. |
110345-60-3 |
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Molecular Formula |
C20H28ClNO2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
[(2R,4R,4aS,8aS)-4-ethenyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c1-4-20(23-19(22)16-10-6-5-7-11-16)14-15(2)21(3)18-13-9-8-12-17(18)20;/h4-7,10-11,15,17-18H,1,8-9,12-14H2,2-3H3;1H/t15-,17+,18+,20+;/m1./s1 |
InChI Key |
PXCBCNQBYIAUHB-MTNAZVQPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]([C@H]2CCCC[C@@H]2N1C)(C=C)OC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CC1CC(C2CCCCC2N1C)(C=C)OC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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